molecular formula C23H42N4O7SSi2 B130690 Tsao-C CAS No. 142102-78-1

Tsao-C

Cat. No. B130690
M. Wt: 574.8 g/mol
InChI Key: GEWVLOQCXLNTOR-BVSLTHQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tsao-C, also known as 3-(2-thienyl)-L-alanine or L-TA, is a synthetic amino acid that has been extensively studied for its potential therapeutic applications. Tsao-C was first synthesized in the 1970s and has since been researched for its ability to inhibit the growth of cancer cells, enhance immune function, and improve cognitive function.

Mechanism Of Action

The mechanism of action of Tsao-C is not fully understood, but research has suggested that it may work by inhibiting the activity of enzymes involved in cancer cell growth and promoting immune function. Tsao-C has been shown to inhibit the activity of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis, which is essential for cancer cell growth. Tsao-C has also been shown to activate immune cells, such as natural killer cells and T cells, which play a critical role in the immune response to cancer cells.

Biochemical And Physiological Effects

Tsao-C has been shown to have various biochemical and physiological effects. Research has shown that Tsao-C can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Tsao-C has also been shown to enhance immune function by increasing the production of cytokines, such as interferon-gamma and interleukin-2, and activating immune cells, such as natural killer cells and T cells. In addition, Tsao-C has been shown to improve cognitive function by enhancing memory and learning in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using Tsao-C in lab experiments is that it has been extensively studied and has been shown to have potential therapeutic applications. Tsao-C is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using Tsao-C in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to determine its optimal dosage and potential side effects.

Future Directions

There are several future directions for the research of Tsao-C. One area of research is to further investigate its mechanism of action and potential therapeutic applications. Another area of research is to determine the optimal dosage and potential side effects of Tsao-C. Additionally, research could focus on developing more potent analogs of Tsao-C that could have even greater therapeutic potential. Finally, research could explore the potential use of Tsao-C in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness.
In conclusion, Tsao-C is a synthetic amino acid that has been extensively studied for its potential therapeutic applications. Tsao-C has anticancer properties, enhances immune function, and improves cognitive function. While its mechanism of action is not fully understood, research has suggested that it may work by inhibiting the activity of enzymes involved in cancer cell growth and promoting immune function. Tsao-C has advantages and limitations for lab experiments, and future directions for research could focus on further investigating its mechanism of action, determining optimal dosage and potential side effects, developing more potent analogs, and exploring its potential use in combination with other therapies.

Synthesis Methods

Tsao-C is synthesized through a multistep process that involves the reaction of 2-thiophenecarboxaldehyde with ethyl bromoacetate to form 2-thienylacetic acid ethyl ester. The ester is then hydrolyzed to form 2-thienylacetic acid, which is further reacted with N,N'-carbonyldiimidazole to form the final product, Tsao-C.

Scientific Research Applications

Tsao-C has been extensively studied for its potential therapeutic applications. Research has shown that Tsao-C has anticancer properties, as it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Tsao-C has also been shown to enhance immune function by increasing the production of cytokines and activating immune cells. In addition, Tsao-C has been studied for its potential to improve cognitive function, as it has been shown to enhance memory and learning in animal models.

properties

CAS RN

142102-78-1

Product Name

Tsao-C

Molecular Formula

C23H42N4O7SSi2

Molecular Weight

574.8 g/mol

IUPAC Name

4-amino-1-[(6R,8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one

InChI

InChI=1S/C23H42N4O7SSi2/c1-21(2,3)36(7,8)31-13-16-23(15(24)14-35(29,30)34-23)18(33-37(9,10)22(4,5)6)19(32-16)27-12-11-17(25)26-20(27)28/h11-12,14,16,18-19H,13,24H2,1-10H3,(H2,25,26,28)/t16-,18+,19-,23?/m1/s1

InChI Key

GEWVLOQCXLNTOR-BVSLTHQCSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1C2([C@H]([C@@H](O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N

SMILES

CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N

Origin of Product

United States

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